Vinyltriacetoxysilane
Overview
Description
Mechanism of Action
Target of Action
Vinyltriacetoxysilane, also known as Triacetoxy(vinyl)silane, is a highly reactive acetoxy silane . Its primary targets are various substrates where it is used as a crosslinker .
Mode of Action
The compound interacts with its targets through a process called hydrolysis . In the presence of moisture, some acetoxy groups in the compound are hydrolyzed and self-condense or react with other acetoxy . This results in the formation of silanols, which can further react with themselves to produce siloxanes or bind to inorganic substrates .
Biochemical Pathways
The hydrolysis of this compound and the subsequent formation of silanols and siloxanes are the key biochemical pathways affected by this compound . These pathways lead to the crosslinking of the compound with the substrate, which is a crucial downstream effect.
Pharmacokinetics
The compound’s reactivity and hydrolysis in the presence of moisture are critical factors influencing its bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the formation of crosslinks between the compound and the substrate . This crosslinking can enhance the substrate’s properties, such as its durability and resistance to environmental factors .
Action Environment
Environmental factors, particularly the presence of moisture, significantly influence this compound’s action, efficacy, and stability . The compound’s hydrolysis and subsequent reactions occur in the presence of moisture . Therefore, the moisture level in the environment can affect the rate of these reactions and, consequently, the compound’s efficacy and stability .
Preparation Methods
Vinyltriacetoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of vinyltrichlorosilane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields triacetoxy(vinyl)silane along with by-products such as hydrogen chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Vinyltriacetoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. In the presence of moisture, it hydrolyzes to form silanols and acetic acid . These silanols can further condense to form siloxanes, which are useful in various applications. The compound can also participate in polymerization reactions, forming polymers with unique properties. Common reagents used in these reactions include water, alcohols, and acids . Major products formed from these reactions include silanols, siloxanes, and polymers.
Scientific Research Applications
Vinyltriacetoxysilane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to modify the surface properties of nanoparticles, enhancing their dispersion and stability in various matrices . In biology and medicine, it is employed in the synthesis of biocompatible materials and drug delivery systems. The compound is also used in the industry for the production of coatings, adhesives, and sealants, where it improves adhesion and durability .
Comparison with Similar Compounds
Vinyltriacetoxysilane can be compared with other similar compounds such as triethoxy(vinyl)silane, tris(trimethylsiloxy)(vinyl)silane, and vinyltrimethoxysilane . While these compounds share similar functional groups and reactivity, triacetoxy(vinyl)silane is unique in its ability to release acetic acid upon hydrolysis, which can be advantageous in certain applications. Additionally, its specific molecular structure allows for unique interactions with substrates, making it a valuable compound in various fields .
Biological Activity
Vinyltriacetoxysilane (VTAS), with the chemical formula CHOSi and CAS number 4130-08-9, is an organosilane compound that has garnered attention for its diverse applications, particularly in coatings and materials science. This article delves into the biological activity of VTAS, exploring its toxicity, environmental impact, and potential applications in biomedicine.
VTAS is characterized by its vinyl group and three acetoxy groups, which make it reactive in various chemical environments. Upon exposure to moisture, VTAS undergoes hydrolysis to form silanol groups and acetic acid. This hydrolysis is significant as it influences both the biological activity and environmental behavior of the compound. The hydrolysis products can exhibit different biological effects compared to the parent compound.
Acute Toxicity
The acute toxicity of VTAS has been assessed through various studies. The 96-hour LC50 (lethal concentration for 50% of test organisms) for VTAS has been reported as follows:
- For Oncorhynchus mykiss (rainbow trout): 51 mg/L
- For Lepomis macrochirus (bluegill sunfish): 68 mg/L
- For Daphnia magna (water flea): 100 mg/L .
These values indicate that VTAS exhibits moderate toxicity to aquatic organisms, primarily due to the acetic acid released during hydrolysis.
Chronic Toxicity and Environmental Impact
Chronic exposure studies suggest that while VTAS is hydrolytically unstable, leading to transient environmental exposure, its breakdown products, particularly acetic acid, can have significant ecological effects. Acetic acid is known to affect aquatic life at lower concentrations, thus necessitating careful consideration of VTAS use in environments where aquatic organisms are present .
Biodegradation
VTAS shows a high rate of biodegradation in aquatic environments, primarily due to the rapid hydrolysis into acetic acid. Studies indicate that under aerobic conditions, acetic acid can degrade significantly within 14 days, with a biodegradation rate exceeding 74% . This rapid degradation suggests that while VTAS may pose initial toxicity risks, its environmental persistence is low.
Applications in Biomedicine
Recent research has explored the use of VTAS in biomedicine, particularly in enzyme immobilization techniques via sol-gel processes. VTAS serves as a precursor in creating silica-based matrices that enhance enzyme stability and activity. The physicochemical properties of VTAS allow for effective enzyme attachment through covalent bonding, facilitating improved catalytic efficiency in various biochemical applications .
Case Studies and Research Findings
- Enzyme Immobilization : A study demonstrated that VTAS could effectively immobilize enzymes within a silica matrix, enhancing their thermal stability and reusability in industrial applications .
- Corrosion Resistance : Research on silane coatings incorporating VTAS indicated improved adhesion and corrosion resistance in automotive applications. The silane-treated surfaces exhibited better performance compared to traditional coatings .
- Hybrid Materials : Investigations into hybrid materials combining VTAS with other silanes showed enhanced optical properties and mechanical strength, suggesting potential uses in advanced materials science .
Properties
IUPAC Name |
[diacetyloxy(ethenyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAQBYNLKNDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044938 | |
Record name | Ethenylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS] | |
Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyltriacetoxysilane | |
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CAS No. |
4130-08-9 | |
Record name | Vinyltriacetoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4130-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethenylsilanetriyl triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyltriacetoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93913 | |
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Record name | Silanetriol, 1-ethenyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetoxyvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHENYLSILANETRIYL TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49SGJ3F9R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triacetoxy(vinyl)silane contribute to the properties of silicone hydrogel materials intended for ophthalmic applications?
A1: The research paper [] investigates the use of TAVS as an additive in the creation of silicone hydrogel materials suitable for ophthalmic lenses. Specifically, the study highlights that incorporating TAVS, along with cobalt oxide nanoparticles, into the polymer matrix leads to a notable enhancement in oxygen permeability. This property is crucial for ophthalmic lenses as it allows for sufficient oxygen transport to the cornea, ensuring its health and viability during lens wear. The researchers suggest that the combination of TAVS and cobalt oxide nanoparticles creates a synergistic effect, further boosting oxygen permeability beyond what either additive could achieve individually. This finding positions TAVS as a potentially valuable component in developing high-performance, breathable hydrogel materials for contact lenses and other biomedical applications.
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